molecular formula C20H26N2O3 B14932641 6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14932641
M. Wt: 342.4 g/mol
InChI Key: ZVGUBMKKWJOTDE-UHFFFAOYSA-N
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Description

6-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a piperazine ring with a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of 2,3-dimethylphenylamine with piperazine under controlled conditions.

    Cyclohexene Carboxylation: The piperazine derivative is then reacted with cyclohexene carboxylic acid in the presence of a coupling agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **6-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID shares structural similarities with other piperazine derivatives and cyclohexene carboxylic acids.
  • Other similar compounds: include 6-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID analogs with different substituents on the piperazine ring or cyclohexene moiety.

Uniqueness

The uniqueness of 6-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C20H26N2O3/c1-14-6-5-9-18(15(14)2)21-10-12-22(13-11-21)19(23)16-7-3-4-8-17(16)20(24)25/h3-6,9,16-17H,7-8,10-13H2,1-2H3,(H,24,25)

InChI Key

ZVGUBMKKWJOTDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CC=CCC3C(=O)O)C

Origin of Product

United States

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